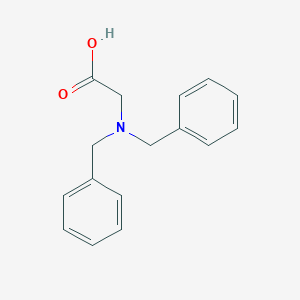

2-(Dibenzylamino)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15860. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dibenzylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-16(19)13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWVRVNMKUFQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17360-47-3 | |

| Record name | 17360-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Dibenzylamino)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Dibenzylamino)acetic acid, also known as N,N-Dibenzylglycine. It details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its potential applications in research and drug development. This document is intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Properties

This compound is a non-natural amino acid derivative characterized by a glycine backbone with two benzyl groups attached to the amino nitrogen. This substitution significantly influences its physical and chemical properties, imparting a greater degree of lipophilicity compared to its parent amino acid, glycine.

CAS Number: 17360-47-3

Molecular Formula: C₁₆H₁₇NO₂

Molecular Weight: 255.31 g/mol

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 200 °C | [1] |

| Boiling Point | 395.5 ± 30.0 °C (Predicted) | [1] |

| Density | 1.171 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.19 ± 0.10 (Predicted) | [1] |

| Solubility | Limited solubility in water, soluble in organic solvents. | [1] |

| Physical State | Solid at room temperature. | [1] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction between dibenzylamine and a haloacetic acid, typically chloroacetic acid, under basic conditions. The base serves to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the dibenzylamine nitrogen.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Dibenzylamine

-

Chloroacetic acid

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dibenzylamine (1.0 equivalent) and sodium carbonate (2.0 equivalents) in a mixture of ethanol and water.

-

Addition of Chloroacetic Acid: To the stirred solution, add chloroacetic acid (1.1 equivalents) portion-wise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Add water to the residue and wash with ethyl acetate to remove any unreacted dibenzylamine.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid. This will precipitate the product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Drying: Dry the solid product under vacuum.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

-

Solvent Selection: A suitable solvent system for recrystallization is an ethanol/water mixture.

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

-

Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

References

Synthesis of 2-(Dibenzylamino)acetic Acid from Dibenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-(dibenzylamino)acetic acid, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows to facilitate understanding and replication.

Introduction

This compound, also known as N,N-dibenzylglycine, is a valuable building block in organic synthesis. Its structure, featuring a tertiary amine and a carboxylic acid, allows for a wide range of chemical transformations. The dibenzyl groups can serve as protecting groups for the nitrogen atom, which can be removed under specific conditions, making it a useful precursor for N-substituted amino acids. This guide will focus on the most prevalent and practical methods for its synthesis commencing from dibenzyl-amine.

Primary Synthetic Routes

Two principal and reliable synthetic strategies for the preparation of this compound from dibenzylamine have been identified and are detailed below:

-

Route 1: Direct Alkylation with Chloroacetic Acid. This is a one-pot synthesis involving the direct nucleophilic substitution of the chloride in chloroacetic acid by dibenzylamine.

-

Route 2: Two-Step Synthesis via Esterification and Hydrolysis. This method involves the initial formation of an ethyl ester intermediate by reacting dibenzylamine with ethyl bromoacetate, followed by the hydrolysis of the ester to yield the final carboxylic acid.

A potential alternative, Route 3: Reductive Amination , involves the reaction of dibenzylamine with glyoxylic acid in the presence of a reducing agent. While plausible, detailed experimental protocols for this specific transformation are less commonly reported in the literature.

Data Presentation

The following tables summarize the key quantitative data for the primary synthetic routes, providing a clear comparison of the reaction parameters.

Table 1: Direct Alkylation with Chloroacetic Acid

| Parameter | Value | Reference/Note |

| Reactants | ||

| Dibenzylamine | 1.0 molar equivalent | |

| Chloroacetic Acid | 1.0 - 1.2 molar equivalents | A slight excess can ensure complete consumption of dibenzylamine. |

| Base (e.g., NaOH, K₂CO₃) | 2.0 - 2.5 molar equivalents | One equivalent to neutralize the chloroacetic acid and one to neutralize the HCl byproduct. |

| Reaction Conditions | ||

| Solvent | Water, Ethanol, or a mixture | Aqueous conditions are often preferred for their "green" nature. |

| Temperature | 25 - 80 °C | The reaction can often proceed at room temperature but may be heated to increase the rate. |

| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS. |

| Work-up & Purification | ||

| pH Adjustment | Acidification to pH ~2-3 | To precipitate the product. |

| Purification Method | Recrystallization | From a suitable solvent like ethanol/water. |

| Yield | 70-90% | Varies depending on specific conditions. |

Table 2: Two-Step Synthesis via Esterification and Hydrolysis

| Parameter | Step 1: Esterification | Step 2: Hydrolysis | Reference/Note |

| Reactants | |||

| Dibenzylamine | 1.0 molar equivalent | - | |

| Ethyl Bromoacetate | 1.0 - 1.1 molar equivalents | - | A slight excess is common. |

| Base (e.g., Na₂CO₃, Et₃N) | 1.0 - 1.2 molar equivalents | - | To scavenge the HBr byproduct. |

| Ethyl 2-(dibenzylamino)acetate | - | 1.0 molar equivalent | Product from Step 1. |

| Base (e.g., NaOH, KOH) | - | 1.1 - 1.5 molar equivalents | For saponification. |

| Reaction Conditions | |||

| Solvent | Acetonitrile, THF, Ethanol | Ethanol/Water mixture | |

| Temperature | 25 - 82 °C (Reflux) | 25 - 100 °C (Reflux) | |

| Reaction Time | 4 - 12 hours | 2 - 6 hours | |

| Work-up & Purification | |||

| Work-up | Aqueous extraction | Acidification and extraction | |

| Purification Method | Column chromatography | Recrystallization | |

| Yield | 85-95% | >90% |

Experimental Protocols

Route 1: Direct Alkylation with Chloroacetic Acid

This protocol is adapted from established procedures for the N-alkylation of amines with haloacetic acids.

Materials:

-

Dibenzylamine

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve chloroacetic acid (1.05 equivalents) in deionized water.

-

Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (2.1 equivalents) in water, maintaining the temperature below 10 °C.

-

To this solution, add dibenzylamine (1.0 equivalent) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration and wash with cold deionized water to remove inorganic salts.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure product.

Route 2: Two-Step Synthesis via Esterification and Hydrolysis

Step 1: Synthesis of Ethyl 2-(dibenzylamino)acetate

Materials:

-

Dibenzylamine

-

Ethyl bromoacetate

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of dibenzylamine (1.0 equivalent) in acetonitrile in a round-bottom flask, add sodium carbonate (1.1 equivalents).

-

Add ethyl bromoacetate (1.05 equivalents) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ethyl 2-(dibenzylamino)acetate, which can be purified by column chromatography if necessary.

Step 2: Hydrolysis of Ethyl 2-(dibenzylamino)acetate

Materials:

-

Ethyl 2-(dibenzylamino)acetate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve ethyl 2-(dibenzylamino)acetate (1.0 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v) in a round-bottom flask.

-

Add a solution of sodium hydroxide (1.2 equivalents) in water.

-

Heat the mixture to reflux for 2-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The resulting precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent can be performed for further purification.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.

Spectroscopic Analysis of N,N-dibenzylglycine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the expected absorption bands for IR spectroscopy of N,N-dibenzylglycine. These predictions are derived from the known spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for N,N-dibenzylglycine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~3.80 | Singlet | 4H | Benzyl protons (-CH₂-Ph) |

| ~3.20 | Singlet | 2H | Methylene protons (-CH₂-COOH) |

| ~10-12 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

Table 2: Predicted ¹³C NMR Spectral Data for N,N-dibenzylglycine

| Chemical Shift (δ) ppm | Assignment |

| ~172 | Carboxylic acid carbon (-COOH) |

| ~138 | Quaternary aromatic carbon (C-CH₂) |

| ~129 | Aromatic carbons (ortho, meta) |

| ~128 | Aromatic carbon (para) |

| ~58 | Benzyl carbons (-CH₂-Ph) |

| ~55 | Methylene carbon (-CH₂-COOH) |

Table 3: Predicted IR Absorption Bands for N,N-dibenzylglycine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3030-3080 | Medium | C-H stretch (Aromatic) |

| 2920-2980 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1200 | Strong | C-O stretch (Carboxylic acid) |

| 740, 700 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |

Experimental Protocols

The following are generalized protocols for obtaining NMR and FT-IR spectra for a solid organic compound like N,N-dibenzylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

-

N,N-dibenzylglycine sample

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the N,N-dibenzylglycine sample and transfer it to a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its non-interference with the sample's signals.

-

Homogenization: Gently vortex the vial to ensure the sample is completely dissolved.

-

Transfer: Using a pipette, transfer the solution into a clean NMR tube.

-

Analysis: Insert the NMR tube into the spectrometer's probe.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, set up and run the ¹³C NMR experiment. Standard parameters are often sufficient, but optimization may be required for dilute samples.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in N,N-dibenzylglycine.

Materials:

-

N,N-dibenzylglycine sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount of KBr powder in an agate mortar and grind it to a fine powder to remove any absorbed moisture.

-

Add approximately 1-2 mg of the N,N-dibenzylglycine sample to the mortar containing about 100-200 mg of the ground KBr.

-

Grind the mixture thoroughly to ensure a homogenous sample.

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

-

Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and run a background scan. This will be subtracted from the sample spectrum.

-

Sample Analysis:

-

Mount the KBr pellet containing the sample into the sample holder and place it in the spectrometer.

-

Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically process the data to produce the final infrared spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

Physical and chemical properties of 2-(Dibenzylamino)acetic acid

Introduction: 2-(Dibenzylamino)acetic acid, also known as N,N-Dibenzylglycine, is a synthetic amino acid derivative. Structurally, it features a glycine backbone with the amino group protected by two benzyl groups. This unique structure, incorporating both a tertiary amine and a carboxylic acid, renders it an amphoteric compound with significant applications in organic synthesis and medicinal chemistry.[1] It serves as a versatile building block for more complex molecules and as a modified amino acid for incorporation into peptide chains, where the dibenzyl groups can act as protecting groups.[2] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and key experimental protocols.

Core Properties and Identifiers

The fundamental properties and chemical identifiers of this compound are summarized in the tables below. This data is essential for its proper handling, characterization, and use in research and development.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 17360-47-3[1][3][4] |

| IUPAC Name | This compound |

| Synonyms | N,N-Dibenzylglycine, N,N-Bis(Phenylmethyl)glycine[4] |

| Molecular Formula | C₁₆H₁₇NO₂[1][3] |

| SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)O[1] |

| InChI | InChI=1S/C16H17NO2/c18-16(19)13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19)[1] |

| InChIKey | QDWVRVNMKUFQJL-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 255.31 g/mol [1][3][4] |

| Physical State | Solid at room temperature[1] |

| Melting Point | 200 °C[4] |

| Boiling Point | 395.5 ± 30.0 °C (Predicted)[4] |

| pKa | 2.19 ± 0.10 (Predicted)[4] |

| Solubility | Limited solubility in water; soluble in organic solvents[1] |

| Storage Conditions | Sealed in a dry place at room temperature[3][4] |

Chemical Reactivity and Synthesis

This compound's reactivity is governed by its two primary functional groups: the tertiary amine and the carboxylic acid. This dual functionality allows it to act as a versatile intermediate.[1]

-

Amphoteric Nature : The presence of both an acidic carboxylic group and a basic tertiary amine group makes the molecule amphoteric.[1] Under specific pH conditions, it can exist as a zwitterion, with a deprotonated carboxylate group (COO⁻) and a protonated amine (NH⁺).[1]

-

Carboxylic Acid Reactions : The carboxylic acid moiety can undergo typical reactions such as esterification with alcohols, amidation with amines, reduction to form the corresponding alcohol, and salt formation with bases.[1]

-

Tertiary Amine Reactions : The tertiary amine can participate in reactions like alkylation or oxidation.[1]

The diagram below illustrates the main reactive pathways for this compound.

Caption: Chemical reactivity pathways of the carboxylic acid group.

Experimental Protocols

Synthesis

The most common method for synthesizing this compound is through a nucleophilic substitution reaction.[1]

Protocol: Synthesis via Nucleophilic Substitution

-

Reactants : Dibenzylamine and chloroacetic acid (or a suitable derivative) are the primary reactants.[1]

-

Solvent : An appropriate solvent system is chosen to dissolve the reactants.

-

Conditions : The reaction is conducted under basic conditions. The base serves to deprotonate the carboxylic acid and enhance the nucleophilicity of the dibenzylamine.[1]

-

Temperature : The reaction mixture typically requires moderate heating to proceed to completion and achieve a good yield.[1]

-

Reaction : The nucleophilic nitrogen of dibenzylamine attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion. (C₆H₅CH₂)₂NH + ClCH₂COOH → (C₆H₅CH₂)₂NCH₂COOH + HCl[1]

-

Workup and Purification : Following the reaction, a standard acid-base workup is performed to isolate the product. Purification can be achieved through recrystallization to yield the final solid product.

The general workflow for this synthesis is depicted below.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The expected spectral features are outlined below.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H and ¹³C NMR | Spectra would show characteristic signals for the aromatic protons of the two benzyl groups, the methylene bridge protons, and the protons of the acetic acid moiety.[1] |

| Infrared (IR) | The spectrum would display prominent absorption bands for the carboxylic acid C=O stretch (typically around 1700-1725 cm⁻¹) and the C-N stretch of the tertiary amine.[1] |

| Mass Spectrometry | Mass spectrometry would reveal a molecular ion peak at an m/z of approximately 255.[1] Common fragmentation patterns would involve the loss of benzyl groups (C₇H₇, m/z 91) and the carboxylic acid group (COOH, m/z 45).[1] |

References

Navigating the Solubility Landscape of 2-(Dibenzylamino)acetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Dibenzylamino)acetic acid (also known as N,N-Dibenzylglycine). Due to a notable scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles of its expected solubility and furnishes detailed experimental protocols for its precise determination. This guide is intended to empower researchers to generate reliable solubility data, a critical parameter in drug development, chemical synthesis, and formulation science.

Understanding the Solubility Profile of this compound

This compound is an N-substituted amino acid. Its molecular structure, featuring a polar carboxylic acid group and two non-polar benzyl groups, dictates its solubility behavior. The presence of the bulky, hydrophobic benzyl groups significantly influences its solubility in organic solvents compared to its parent amino acid, glycine.

General Solubility Expectations:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. The carboxylic acid group can engage in hydrogen bonding with the solvent, while the dibenzyl moiety may limit overall solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Higher solubility is anticipated in these solvents. Their ability to solvate the polar carboxylic acid group without the steric hindrance of extensive hydrogen bonding networks, combined with their capacity to interact with the aromatic rings, makes them promising candidates.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the dominant polarity of the carboxylic acid group.

Quantitative Solubility Data of Structurally Similar Compounds

The following table summarizes the available quantitative solubility data for analogous N-substituted glycine derivatives. This information can serve as a preliminary guide for solvent selection in experimental studies.

| Compound Name | Solvent | Temperature (°C) | Solubility |

| N,N-Dimethylglycine hydrochloride | Dimethyl sulfoxide (DMSO) | Not Specified | ~ 10 mg/mL[1] |

| N-Oleoyl glycine | Ethanol | Not Specified | ~ 12 mg/mL[2] |

| N-Oleoyl glycine | Dimethyl sulfoxide (DMSO) | Not Specified | ~ 12 mg/mL[2] |

| N-Oleoyl glycine | Dimethylformamide (DMF) | Not Specified | ~ 10 mg/mL[2] |

Note: This data is for structurally related, but distinct, compounds. Experimental determination for this compound is imperative for accurate assessments.

Experimental Protocols for Solubility Determination

To address the absence of published data, this section provides detailed methodologies for the experimental determination of the solubility of this compound.

Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining solubility.[3][4][5] It involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial containing a known mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Filtration: Carefully draw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed collection vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Weigh the collection vial containing the filtered saturated solution. Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Mass Determination: Once all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated as follows:

Solubility ( g/100 g solvent) = [(Mass of vial with dried solute - Mass of empty vial) / (Mass of saturated solution - Mass of vial with dried solute)] x 100

UV-Visible Spectrophotometry Method

For compounds with a chromophore, UV-Visible spectrophotometry offers a sensitive and high-throughput method for solubility determination. This compound, with its benzyl groups, should exhibit UV absorbance, making this method suitable.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Preparation and Equilibration: Prepare saturated solutions as described in the gravimetric method (Steps 1 and 2).

-

Filtration and Dilution: Filter an aliquot of the saturated supernatant. Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Determine the concentration of the diluted solution from the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Experimental workflows for solubility determination.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not readily found in the public domain, this technical guide provides the necessary framework for researchers to address this data gap. By understanding the structural basis of its solubility and applying the detailed experimental protocols provided, scientists and drug development professionals can generate the critical data needed to advance their research and development efforts. The provided methodologies, particularly the gravimetric and spectroscopic methods, are robust and widely accepted for generating high-quality solubility data.

References

The Amphoteric Nature of N,N-dibenzylglycine: A Technical Guide for Drug Development Professionals

An in-depth examination of the physicochemical properties and experimental determination of the dual acidic and basic character of N,N-dibenzylglycine, a key building block in modern medicinal chemistry.

Abstract

N,N-dibenzylglycine, a substituted amino acid, plays a significant role as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring both a carboxylic acid group and a tertiary amine, imparts an amphoteric nature, allowing it to act as both an acid and a base. This dual functionality is pivotal in its reactivity, solubility, and physiological behavior, making a thorough understanding of its acid-base properties essential for researchers in drug development. This guide provides a comprehensive overview of the amphoteric characteristics of N,N-dibenzylglycine, detailed experimental protocols for determining its key physicochemical parameters, and its relevance in the context of pharmaceutical sciences.

Introduction to Amphoterism in N,N-dibenzylglycine

Amino acids are classic examples of amphoteric molecules, possessing both an acidic carboxyl group (-COOH) and a basic amino group (-NH2).[2] In N,N-dibenzylglycine, the primary amino group of glycine is substituted with two benzyl groups, resulting in a tertiary amine. Despite this substitution, the fundamental amphoteric character is retained. The molecule can exist in different ionic forms depending on the pH of the surrounding environment: a cationic form at low pH, a zwitterionic (or neutral) form at an intermediate pH, and an anionic form at high pH.

Physicochemical Properties

A summary of the known and computed physicochemical properties of N,N-dibenzylglycine is presented in Table 1. This data is crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₂ | [5] |

| Molecular Weight | 255.317 g/mol | [5] |

| Appearance | Solid | [5] |

| pKa₁ (Carboxylic Acid) | Estimated ~2 | Analogues |

| pKa₂ (Tertiary Amine) | Estimated < 9.6 | Analogues |

| Isoelectric Point (pI) | Estimated based on pKa values | Calculation |

Table 1: Physicochemical properties of N,N-dibenzylglycine. Estimated values are based on structurally related compounds.

Experimental Determination of Amphoteric Properties

The amphoteric nature of N,N-dibenzylglycine can be experimentally characterized by determining its pKa values and isoelectric point. The most common method for this is acid-base titration.[6][7]

Titration Protocol to Determine pKa and pI

This protocol outlines the steps to determine the pKa and pI of N,N-dibenzylglycine through titration with a strong base, such as sodium hydroxide (NaOH).[8]

-

Preparation of the Analyte Solution: Accurately weigh a sample of N,N-dibenzylglycine and dissolve it in a known volume of deionized water. The initial pH of this solution will be acidic due to the carboxylic acid group.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration with Strong Base: Add a standard solution of 0.1 M NaOH in small, precise increments. After each addition, allow the solution to stabilize and record the pH.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The curve will show two equivalence points, corresponding to the deprotonation of the carboxylic acid and the tertiary amine.

-

pKa Determination: The pKa values are determined from the midpoints of the buffering regions of the titration curve, where the pH is equal to the pKa of the ionizable group.[2]

-

pI Calculation: The isoelectric point (pI) can be calculated as the average of the two pKa values: pI = (pKa₁ + pKa₂)/2.[3]

The Zwitterionic Nature and its Significance

At its isoelectric point, N,N-dibenzylglycine exists predominantly as a zwitterion, an electrically neutral molecule with both a positive and a negative charge.[3] The stability of this zwitterionic form is influenced by the surrounding solvent.[9] In the gas phase, the neutral form is often more stable, but in polar solvents like water, the zwitterion is stabilized through solvation of the charged groups.[9][10]

The ability to exist in different ionic states is crucial in drug development. For instance, the charge of a drug molecule affects its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of N,N-dibenzylglycine and its derivatives will be lowest at the isoelectric point and will increase in acidic or basic solutions. This property is exploited in purification techniques like isoelectric precipitation.

Role in Drug Development and Synthesis

N,N-dibenzylglycine and its esters are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1] They are used in the production of peptoids (N-substituted glycine oligomers), which are peptide mimics with enhanced proteolytic stability, making them attractive for drug discovery.[11] The benzyl groups can serve as protecting groups for the amine during synthesis and can be removed under specific conditions. The amphoteric nature of the molecule allows for its manipulation and purification at various stages of a synthetic route. Furthermore, derivatives of N-benzyl compounds are being investigated for their potential as inhibitors of enzymes like acetylcholinesterase in the context of Alzheimer's disease research.[12]

Conclusion

The amphoteric nature of N,N-dibenzylglycine is a fundamental aspect of its chemistry that has significant implications for its application in pharmaceutical research and development. A thorough understanding and experimental determination of its pKa values and isoelectric point are essential for optimizing its synthesis, purification, formulation, and for predicting its behavior in biological systems. The methodologies and principles outlined in this guide provide a solid foundation for researchers working with this important synthetic building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. N,N-Dimethylglycine | C4H9NO2 | CID 673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-dibenzylglycine | CymitQuimica [cymitquimica.com]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. The Bowers Group - University of California at Santa Barbara [labs.chem.ucsb.edu]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Hydrophobicity of 2-(Dibenzylamino)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrophobicity of 2-(Dibenzylamino)acetic acid, a key physicochemical property influencing its behavior in biological and chemical systems. This document outlines quantitative measures of hydrophobicity, details established experimental protocols for its determination, and presents a visual representation of a fundamental experimental workflow.

Core Concepts in Hydrophobicity

Hydrophobicity, often quantified by the partition coefficient (logP) and aqueous solubility, is a critical parameter in drug discovery and development. It governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A compound's hydrophobicity dictates its ability to cross lipid membranes, bind to protein targets, and its potential for off-target effects. For this compound, the presence of two benzyl groups is expected to confer significant hydrophobic character.[1]

Quantitative Hydrophobicity Data

| Parameter | Predicted Value | Method/Source |

| LogP | 2.85 | Molinspiration |

| Aqueous Solubility (logS) | -3.24 | ALOGPS |

Note: These values are computationally predicted and should be confirmed by experimental methods.

Experimental Protocols for Hydrophobicity Determination

Accurate determination of hydrophobicity is crucial for the validation of computational models and for regulatory submissions. The following are standard, detailed protocols for measuring the logP and aqueous solubility of a compound like this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The partition coefficient is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically n-octanol and water.

1. Shake-Flask Method (Gold Standard)

This classical method directly measures the partition coefficient and is considered the benchmark for logP determination.

-

Principle: The compound is dissolved in a mixture of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured.

-

Protocol:

-

Preparation of Pre-Saturated Solvents: n-Octanol and water are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Sample Preparation: A known amount of this compound is dissolved in the pre-saturated n-octanol to create a stock solution.

-

Partitioning: A specific volume of the n-octanol stock solution is added to a known volume of pre-saturated water in a flask. The flask is then shaken gently for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated using the following formula: logP = log10([Concentration in Octanol] / [Concentration in Water])

-

2. High-Performance Liquid Chromatography (HPLC) Method

This is a faster, indirect method for estimating logP based on the compound's retention time on a reverse-phase HPLC column.

-

Principle: The retention time of a compound on a nonpolar stationary phase is correlated with its hydrophobicity.

-

Protocol:

-

System Setup: A reverse-phase HPLC system with a C18 column is used. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times (tR) are recorded. A calibration curve is generated by plotting the known logP values against the logarithm of the capacity factor (log k'), where k' = (tR - t0) / t0 (t0 is the dead time).

-

Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.

-

Calculation: The log k' for this compound is calculated, and its logP value is determined by interpolation from the calibration curve.

-

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects bioavailability.

1. Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility of a compound.

-

Principle: An excess amount of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then measured.

-

Protocol:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved this compound in the clear filtrate is determined by a suitable analytical method (e.g., HPLC, LC-MS).

-

Reporting: The solubility is reported in units such as mg/mL or µM.

-

Visualizing Experimental Workflows

Diagrams are essential tools for representing complex experimental processes and relationships. The following diagram, generated using Graphviz, illustrates the workflow of the shake-flask method for logP determination.

Caption: Workflow of the Shake-Flask Method.

References

The Antimicrobial Potential of 2-(Dibenzylamino)acetic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dibenzylamino)acetic acid, also known as N,N-dibenzylglycine, and its derivatives are emerging as a versatile scaffold in medicinal chemistry. While research is ongoing, initial studies have highlighted their potential as antimicrobial agents, particularly when complexed with metal ions. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of these compounds, with a focus on their antimicrobial properties.

Synthesis of this compound Derivatives

The core structure of this compound can be readily modified at the carboxylic acid group to yield a variety of derivatives, including esters and amides. Furthermore, the nitrogen and oxygen atoms of the N,N-dibenzylglycinate ligand can act as chelating agents to form stable complexes with transition metals, such as palladium(II).

A key synthetic pathway involves the reaction of N,N-dibenzylglycinate with metal salts like sodium tetrachloropalladate(II) (Na₂PdCl₄) to form N,O-chelate complexes. Alternatively, the ethyl ester of N,N-dibenzylglycine can react with palladium(II) acetate to yield cyclopalladated, acetate-bridged complexes.[1]

Biological Activity: Focus on Antimicrobial Properties

Current research points towards the antimicrobial potential of this compound derivatives, particularly their metal complexes. While extensive quantitative data is not yet widely available in the public domain, preliminary studies have screened these compounds for in vitro antimicrobial activity. The chelation of palladium(II) by N,N-dibenzylglycinate is a strategy that has been explored to develop novel antimicrobial agents.[1]

Due to the limited availability of specific quantitative data on the antimicrobial activity of this compound derivatives in the public literature, a representative table of expected data is presented below. This table illustrates how such data would be structured for clear comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID | Derivative Type | Staphylococcus aureus | Escherichia coli | Candida albicans |

| DBAA-01 | Ethyl Ester | >128 | >128 | 64 |

| DBAA-02 | Amide | 64 | 128 | 32 |

| DBAA-Pd-01 | Palladium(II) Chelate | 16 | 32 | 8 |

| DBAA-Pd-02 | Cyclopalladated Complex | 8 | 16 | 4 |

Note: The data in this table is illustrative and intended to demonstrate the format for presenting quantitative results.

Experimental Protocols

The evaluation of the antimicrobial activity of this compound derivatives typically involves determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This standardized procedure provides a quantitative measure of a compound's ability to inhibit microbial growth.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

- Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

- Microbial Strains: Use standardized microbial strains (e.g., from ATCC) of bacteria and fungi.

- Growth Media: Prepare appropriate sterile liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

- 96-Well Microtiter Plates: Use sterile, U-bottom or flat-bottom microtiter plates.

2. Inoculum Preparation:

- Culture the microbial strains on appropriate agar plates overnight.

- Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

- Dilute this suspension in the growth medium to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL for bacteria).

3. Serial Dilution of Test Compounds:

- In a 96-well plate, perform a two-fold serial dilution of the test compound stock solutions in the appropriate growth medium to obtain a range of concentrations.

4. Inoculation:

- Inoculate each well containing the serially diluted compound with the prepared microbial suspension.

- Include a positive control (microbes in medium without any compound) and a negative control (medium only) on each plate.

5. Incubation:

- Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

6. Determination of MIC:

- After incubation, visually inspect the plates for microbial growth (turbidity).

- The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing Experimental and Logical Workflows

To better understand the process of developing and evaluating these compounds, the following diagrams illustrate the key workflows.

Conclusion and Future Directions

The field of this compound derivatives presents a promising, yet underexplored, area for the discovery of new antimicrobial agents. The synthetic accessibility of this scaffold and its ability to form stable metal complexes offer significant opportunities for the development of novel therapeutic candidates. Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive in vitro and in vivo evaluations to establish clear structure-activity relationships. Elucidating the precise mechanisms of action of these compounds will be crucial for their rational design and optimization as next-generation antimicrobial drugs.

References

N,N-Dibenzylglycine: A Versatile Precursor for the Synthesis of Unnatural Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids (UAAs) are pivotal components in modern drug discovery and chemical biology. Their incorporation into peptides and other molecular scaffolds can enhance biological activity, improve metabolic stability, and introduce novel functionalities. Among the various strategies for UAA synthesis, the use of N,N-dibenzylglycine as a versatile precursor has emerged as a powerful and flexible approach. The dibenzyl groups serve as robust protecting moieties for the nitrogen atom, allowing for the facile and selective functionalization of the α-carbon. Subsequent deprotection under mild conditions yields the desired unnatural α-amino acid. This technical guide provides a comprehensive overview of the synthesis and application of N,N-dibenzylglycine as a precursor for UAAs, complete with detailed experimental protocols, quantitative data, and workflow diagrams to aid researchers in this field.

Core Synthesis Pathway

The general strategy for utilizing N,N-dibenzylglycine in the synthesis of unnatural amino acids involves a three-step sequence:

-

Synthesis of the Precursor: Preparation of an N,N-dibenzylglycine ester, typically the ethyl or methyl ester, which serves as the starting material for α-functionalization.

-

α-Alkylation: Deprotonation of the α-carbon of the N,N-dibenzylglycine ester to form an enolate, followed by reaction with a variety of electrophiles to introduce the desired side chain.

-

Deprotection: Removal of the N,N-dibenzyl and ester protecting groups to afford the final, free unnatural amino acid.

Experimental Protocols

Protocol 1: Synthesis of N,N-Dibenzylglycine Ethyl Ester

This protocol describes the preparation of the key precursor, N,N-dibenzylglycine ethyl ester, through the dialkylation of glycine ethyl ester.

Materials:

-

Glycine ethyl ester hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of glycine ethyl ester hydrochloride (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous acetonitrile, add benzyl bromide (2.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N,N-dibenzylglycine ethyl ester.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |

| Glycine ethyl ester HCl | Benzyl bromide, K₂CO₃ | Acetonitrile | 12-16 h | Reflux | ~85-95% |

Table 1: Summary of reaction conditions for the synthesis of N,N-dibenzylglycine ethyl ester.

Protocol 2: α-Alkylation of N,N-Dibenzylglycine Ethyl Ester

This protocol outlines the general procedure for the C-C bond formation at the α-position of the N,N-dibenzylglycine ester.

Materials:

-

N,N-Dibenzylglycine ethyl ester

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

-

Alkyl halide (e.g., methyl iodide, benzyl bromide, allyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N,N-dibenzylglycine ethyl ester (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add LDA or NaHMDS (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete enolate formation.

-

Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the α-alkylated N,N-dibenzylglycine ethyl ester.

| Electrophile (R-X) | Base | Reaction Time | Temperature | Yield |

| Methyl iodide | LDA | 2 h | -78 °C to RT | ~90% |

| Ethyl iodide | LDA | 3 h | -78 °C to RT | ~85% |

| Benzyl bromide | NaHMDS | 2.5 h | -78 °C to RT | ~88% |

| Allyl bromide | LDA | 2 h | -78 °C to RT | ~92% |

Table 2: Representative yields for the α-alkylation of N,N-dibenzylglycine ethyl ester with various electrophiles.

Protocol 3: Deprotection to Yield the Free Unnatural Amino Acid

This protocol describes a two-step deprotection process involving catalytic transfer hydrogenation for N-debenzylation followed by saponification of the ester.

Materials for N-Debenzylation:

-

α-Alkylated N,N-dibenzylglycine ethyl ester

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate (HCOONH₄) or formic acid and triethylamine

-

Methanol (MeOH)

-

Celite®

Procedure for N-Debenzylation:

-

To a solution of the α-alkylated N,N-dibenzylglycine ethyl ester (1 equivalent) in methanol, add 10% Pd/C (10-20% by weight of the substrate).

-

Add ammonium formate (5 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude debenzylated amino acid ester.

Materials for Ester Hydrolysis:

-

Crude debenzylated amino acid ester

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Dowex® 50WX8 ion-exchange resin (H⁺ form) or equivalent

Procedure for Ester Hydrolysis:

-

Dissolve the crude debenzylated amino acid ester in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the ester.

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

To isolate the free amino acid, pass the aqueous solution through a column of Dowex® 50WX8 resin.

-

Wash the resin with water to remove inorganic salts.

-

Elute the amino acid from the resin with a dilute aqueous ammonia solution (e.g., 2% v/v).

-

Concentrate the eluate under reduced pressure to obtain the pure, free unnatural α-amino acid.

| Deprotection Step | Reagents | Solvent | Reaction Time | Temperature | Yield (over 2 steps) |

| N-Debenzylation | 10% Pd/C, HCOONH₄ | Methanol | 1-3 h | Room Temp. | ~80-90% |

| Ester Hydrolysis | LiOH | THF/H₂O | 2-4 h | Room Temp. |

Table 3: General conditions for the deprotection sequence.

Conclusion

N,N-dibenzylglycine serves as an exceptionally useful and versatile precursor for the synthesis of a wide array of unnatural α-amino acids. The robust nature of the N,N-dibenzyl protecting group allows for efficient and high-yielding α-alkylation with various electrophiles. The subsequent deprotection via catalytic transfer hydrogenation and ester hydrolysis proceeds under mild conditions, making this methodology highly attractive for the synthesis of complex and sensitive target molecules. The detailed protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful implementation of this synthetic strategy in their own research and development endeavors.

The Emerging Potential of 2-(Dibenzylamino)acetic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dibenzylamino)acetic acid, a structurally unique amino acid derivative, is emerging as a versatile scaffold in medicinal chemistry. Its combination of a sterically hindered tertiary amine and a reactive carboxylic acid moiety provides a foundation for the synthesis of a diverse range of derivatives with potential therapeutic applications. This technical guide explores the core physicochemical properties of this compound, details synthetic methodologies for its derivatization, and investigates its potential applications in drug discovery, drawing insights from the biological activities of structurally related compounds. This document serves as a comprehensive resource for researchers looking to leverage this promising scaffold in the development of novel therapeutic agents.

Introduction

This compound is an organic compound featuring a central nitrogen atom bonded to two benzyl groups and an acetic acid residue. This structure imparts a unique combination of lipophilicity, from the benzyl groups, and hydrophilicity and reactive potential from the carboxylic acid. While direct and extensive research into the medicinal applications of this compound is in its nascent stages, the chemical functionalities it possesses are prevalent in a multitude of biologically active molecules. This guide will synthesize the available information on this core scaffold and its analogs to provide a forward-looking perspective on its potential in drug design and development.

Physicochemical Properties and Synthesis

The foundational characteristics of this compound are summarized below, providing essential information for its handling and modification.

| Property | Value |

| Molecular Formula | C₁₆H₁₇NO₂ |

| Molecular Weight | 255.32 g/mol |

| Appearance | Solid |

| Key Functional Groups | Tertiary Amine, Carboxylic Acid |

| Solubility | Generally soluble in organic solvents, limited solubility in water |

The synthesis of this compound is typically achieved through the nucleophilic substitution of a haloacetic acid with dibenzylamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dibenzylamine

-

Chloroacetic acid

-

Sodium carbonate

-

Ethanol

-

Water

-

Diethyl ether

-

Hydrochloric acid

Procedure:

-

Dissolve dibenzylamine and sodium carbonate in a mixture of ethanol and water.

-

Slowly add a solution of chloroacetic acid in water to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Wash the aqueous residue with diethyl ether to remove any unreacted dibenzylamine.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to yield this compound.

Synthetic Derivatization and Medicinal Chemistry Applications

The true potential of this compound lies in its utility as a scaffold for generating diverse chemical libraries. The carboxylic acid handle allows for the straightforward synthesis of esters and amides, introducing a wide range of functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Amide and Ester Synthesis

The synthesis of amide and ester derivatives can be achieved through standard coupling reactions.

Experimental Protocol: General Amide Synthesis

Materials:

-

This compound

-

Amine of choice

-

(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound in anhydrous DCM or DMF.

-

Add the desired amine (1.0-1.2 equivalents) and HOBt (1.1 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add DIPEA (2.0 equivalents) followed by the slow addition of EDC (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.[1]

Logical Workflow for Amide Synthesis

Caption: General workflow for the synthesis of amide derivatives.

Potential Therapeutic Applications

While direct biological data for this compound is limited, the activities of its structural analogs suggest several promising avenues for investigation.

Anti-inflammatory and Analgesic Potential

Numerous acetic acid derivatives have demonstrated potent anti-inflammatory and analgesic properties. For instance, derivatives of (2-phenoxyphenyl)acetic acid have shown significant anti-inflammatory activity.[2] The structural similarity suggests that derivatives of this compound could also modulate inflammatory pathways. A hypothetical signaling pathway that could be targeted is the cyclooxygenase (COX) pathway.

Hypothesized Anti-inflammatory Signaling Pathway

References

Methodological & Application

Application of 2-(Dibenzylamino)acetic Acid in Solid-Phase Peptide Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering avenues to enhance peptide stability, modulate biological activity, and create novel therapeutic leads. 2-(Dibenzylamino)acetic acid, also known as N,N-dibenzylglycine, is a valuable building block in this regard. Its use in solid-phase peptide synthesis (SPPS) allows for the introduction of a secondary amine at the glycine position, which can serve as a key structural element or as a precursor for further modification.

This document provides detailed application notes and protocols for the utilization of this compound in Fmoc-based solid-phase peptide synthesis. It covers the strategic incorporation of this sterically hindered amino acid, the conditions required for efficient coupling, and the methods for the subsequent removal of the dibenzyl protecting groups.

Core Principles and Applications

This compound is typically introduced into a peptide sequence as an Fmoc-protected building block, Fmoc-N,N-dibenzylglycine-OH. The dibenzyl groups on the nitrogen atom provide steric bulk, which can influence the conformation of the resulting peptide. More importantly, they serve as protecting groups for the secondary amine. The benzyl groups are stable to the basic conditions used for Fmoc deprotection but can be removed under specific cleavage conditions, revealing a secondary amine within the peptide backbone.

Key Applications Include:

-

Introduction of N-Alkylated Glycine Residues: The resulting peptide with a secondary amine at the glycine position can exhibit increased resistance to proteolytic degradation.

-

Scaffold for Further Derivatization: The deprotected secondary amine can be a site for subsequent chemical modifications, such as pegylation, glycosylation, or the attachment of other functional moieties.

-

Peptoid-Peptide Hybrids: The N-substituted glycine unit is a fundamental component of peptoids, and its incorporation into a peptide sequence creates a hybrid structure with potentially unique pharmacological properties.

Experimental Protocols

The successful incorporation of the sterically hindered Fmoc-N,N-dibenzylglycine-OH requires optimized coupling conditions. The following protocols are provided as a general guideline and may require further optimization based on the specific peptide sequence and resin.

Protocol 1: Coupling of Fmoc-N,N-dibenzylglycine-OH

This protocol outlines the manual coupling of Fmoc-N,N-dibenzylglycine-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-N,N-dibenzylglycine-OH (3-5 equivalents)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9-4.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-N,N-dibenzylglycine-OH and HATU in DMF.

-

Add DIPEA to the solution to activate the carboxylic acid.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of N,N-dibenzylglycine, a longer coupling time or a second coupling (double coupling) may be necessary.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling (Optional but Recommended):

-

Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

Protocol 2: Cleavage and Deprotection

The cleavage of the peptide from the resin and the removal of the dibenzyl protecting groups can be achieved simultaneously using strong acid conditions.

Method A: Standard TFA Cleavage (for removal of acid-labile side-chain protecting groups)

This method will cleave the peptide from most acid-labile resins (e.g., Wang, Rink Amide) and remove common acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). However, it is not sufficient to remove the N-benzyl groups.

Method B: Strong Acid Cleavage for Dibenzyl Group Removal

Removal of the N-benzyl groups typically requires harsher conditions, such as treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). These are hazardous reagents and require specialized equipment and safety precautions.

A safer alternative for laboratory-scale synthesis is catalytic transfer hydrogenolysis after cleavage from the resin.

Protocol 2B (alternative): Two-Step Cleavage and Deprotection

-

Cleavage from Resin:

-

After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

-

Prepare a fresh cleavage cocktail suitable for the resin and other protecting groups (e.g., TFA/TIS/H₂O; 95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dry peptide-resin.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Centrifuge the ether suspension to pellet the peptide, wash the pellet with cold diethyl ether, and dry under vacuum. The peptide at this stage will still contain the N,N-dibenzylglycine residue.

-

-

Catalytic Hydrogenolysis for Dibenzyl Group Removal:

-

Dissolve the crude peptide in a suitable solvent (e.g., methanol, acetic acid).

-

Add a palladium catalyst, such as 10% Palladium on carbon (Pd/C).

-

The reaction can be performed under an atmosphere of hydrogen gas (H₂) or by using a hydrogen donor for transfer hydrogenolysis (e.g., ammonium formate, cyclohexene).

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitor by HPLC or mass spectrometry).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the deprotected peptide.

-

The peptide can then be purified by preparative HPLC.

-

Data Presentation

Quantitative data for the synthesis of peptides containing this compound is highly sequence-dependent. However, the following tables provide a general expectation for yield and purity based on the described protocols.

Table 1: Coupling Efficiency of Fmoc-N,N-dibenzylglycine-OH

| Coupling Reagent | Coupling Time (hours) | Expected Coupling Efficiency (%) | Notes |

| HBTU/DIPEA | 2 | 70-85 | Standard conditions, may require double coupling. |

| HATU/DIPEA | 2-4 | >95 | Recommended for sterically hindered amino acids. |

| COMU/DIPEA | 2-4 | >95 | Another highly efficient coupling reagent. |

Table 2: Overall Yield and Purity of a Model Peptide Containing N-Glycine

| Model Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Purity by RP-HPLC (%) |

| Ac-Ala-Val-(N,N-diBzl)Gly-Leu-NH₂ | Standard SPPS with HATU coupling | 45-60 | 60-75 |

| Ac-Ala-Val-Gly(NH)-Leu-NH₂ | Following catalytic hydrogenolysis | 30-50 (after two steps) | >95 (after HPLC purification) |

Visualizations

Experimental Workflow for SPPS Incorporation

Caption: Workflow for a single coupling cycle of Fmoc-N,N-dibenzylglycine-OH in SPPS.

Cleavage and Deprotection Strategy

Caption: Two-step cleavage and deprotection strategy for obtaining peptides with a free secondary amine.

Concluding Remarks

The use of this compound in solid-phase peptide synthesis provides a reliable method for introducing N-substituted glycine residues into peptide chains. While the steric hindrance of this building block necessitates the use of potent coupling reagents and potentially longer reaction times, the protocols outlined in this document offer a robust starting point for its successful incorporation. The subsequent deprotection of the dibenzyl groups via catalytic hydrogenolysis is a mild and efficient method to unmask the secondary amine, opening up a wide range of possibilities for creating novel and modified peptides for research and therapeutic applications. Careful monitoring of the coupling and deprotection steps is crucial for achieving high purity and yield of the final product.

N,N-Dibenzylglycine and its Derivatives as Robust Protecting Groups in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to achieve high selectivity and efficiency in complex molecular transformations. Among the diverse arsenal of protecting groups for amines, the N,N-dibenzyl moiety offers a robust and versatile option, particularly when incorporated as part of an N,N-dibenzylglycine-derived structure. This document provides detailed application notes and experimental protocols for the use of N,N-dibenzyl protection in organic synthesis, with a focus on its application in specialized contexts such as pseudopeptide synthesis.

Introduction to N,N-Dibenzyl Protection

In multistep organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical reaction at another site in the molecule.[1] This temporary modification is achieved by introducing a "protecting group," which is later removed in a "deprotection" step to reveal the original functional group.[1]

The N,N-dibenzyl group is a widely employed protecting group for primary and secondary amines. The introduction of two benzyl groups on a nitrogen atom effectively masks its nucleophilicity and basicity, rendering it unreactive towards a wide range of reagents and reaction conditions. This strategy is particularly valuable in the synthesis of complex molecules such as peptides and β-lactams.[2]

Key Applications and Advantages